4-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
4-(2,4-Dichlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a 1,2,3,4-tetrahydropyrimidine core with a 2-oxo group at position 2, a methyl substituent at position 6, and a 2,4-dichlorophenyl moiety at position 2. The carboxamide group at position 5 is substituted with a 3,4-dimethylphenyl ring. The compound’s 2,4-dichlorophenyl and 3,4-dimethylphenyl groups contribute to its lipophilicity and electronic properties, influencing its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O2/c1-10-4-6-14(8-11(10)2)24-19(26)17-12(3)23-20(27)25-18(17)15-7-5-13(21)9-16(15)22/h4-9,18H,1-3H3,(H,24,26)(H2,23,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODNTYOVNNMMJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=C(C=C(C=C3)Cl)Cl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 3,4-dimethylaniline in the presence of a suitable catalyst, followed by cyclization and subsequent functional group modifications to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on cellular pathways and molecular targets.
Medicine: Research is conducted to explore its potential as a drug candidate for treating various diseases, leveraging its unique chemical structure.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Aryl Group Modifications at Position 4
- Target Compound : 2,4-Dichlorophenyl group. The electron-withdrawing chlorine atoms enhance electrophilicity and may improve binding to hydrophobic pockets in target enzymes .
- N-(2-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide () : Substituted with 4-methylphenyl (electron-donating) and 2-methoxyphenyl carboxamide. The methyl and methoxy groups increase lipophilicity but reduce electrophilicity compared to chlorine substituents .
- Methyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () : 3,4-Dimethoxyphenyl group enhances solubility due to polar methoxy groups but shows moderate thymidine phosphorylase inhibition (IC₅₀ = 424.1 µM) compared to simpler phenyl derivatives (IC₅₀ = 59.0 µM) .
Carboxamide Substituents at Position 5
- Target Compound : 3,4-Dimethylphenyl carboxamide. The dimethyl groups contribute to steric bulk and moderate lipophilicity (predicted logP ~3.5).
Core Modifications: Thioxo vs. Oxo Groups
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s Cl and Me substituents result in higher logP (~4.0) compared to methoxy-substituted analogs (logP ~2.5–3.0) .
- Solubility : Polar groups (e.g., methoxy in , carboxylate in ) improve aqueous solubility but may reduce membrane permeability .
- Metabolic Stability : Thioxo derivatives () are prone to oxidative metabolism, whereas the target compound’s oxo group offers greater stability .
Biological Activity
The compound 4-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family and has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action based on various research findings.
- Molecular Formula : C20H19Cl2N3O2
- Molecular Weight : 404.29 g/mol
- CAS Number : 361182-45-8
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has been evaluated for its effects against the Hepatitis B virus (HBV).
- Mechanism of Action : The compound acts as a capsid assembly modulator (CpAM), which interferes with the viral capsid formation. It promotes the assembly of empty capsids devoid of pgRNA, thereby inhibiting viral DNA synthesis.
- Efficacy : In vitro assays demonstrated submicromolar EC50 values against HBV with low cytotoxicity (>50 μM) in hepatocyte-derived cell lines (AML12HBV10 and HepDES19) .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at various positions on the tetrahydropyrimidine core can significantly influence biological activity. For instance:
- The introduction of different substituents at position 5 was tolerated and led to enhanced antiviral properties.
- Compounds with specific aniline derivatives exhibited comparable or superior activity compared to the parent compound .
Study 1: Antiviral Screening
A study conducted on a series of tetrahydropyrimidine derivatives assessed their antiviral activities against HBV. The results indicated that compound 27 (analogous to our target compound) exhibited significant inhibition of HBV replication in both mouse and human hepatocyte cell lines.
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 27 | <1 | >50 | >50 |
| Parent Compound | <1 | >50 | >50 |
Study 2: Cytotoxicity Assessment
Cytotoxicity was evaluated using standard assays. The target compound showed minimal toxicity in various cell lines, indicating a favorable therapeutic window for further development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as Biginelli-like cyclocondensation or stepwise coupling of intermediates. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt under inert atmospheres to link the carboxamide group to the tetrahydropyrimidine core .
- Ring closure : Optimize solvent polarity (e.g., ethanol or DMF) and temperature (80–100°C) to enhance cyclization efficiency .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., methanol/water mixtures) to achieve >95% purity .
Q. How is the compound’s structural integrity confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Resolve bond lengths/angles and confirm stereochemistry (e.g., triclinic crystal system with P1 space group, as seen in related compounds) .
- NMR spectroscopy : Analyze ¹H/¹³C NMR for characteristic peaks (e.g., δ 2.3–2.6 ppm for methyl groups, δ 6.8–7.5 ppm for aromatic protons) .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 487.09) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize:
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorescence-based protocols .
- Antimicrobial testing : Employ broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative strains .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s potency?
- Methodological Answer :
- Substituent variation : Systematically modify the 2,4-dichlorophenyl or 3,4-dimethylphenyl groups and assess changes in bioactivity. For example:
- Replace chlorine with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
- Introduce hydrophilic moieties (e.g., -OH) to improve solubility .
- Computational modeling : Use docking simulations (AutoDock Vina) to predict interactions with active sites and guide synthetic modifications .
Q. What strategies address discrepancies in reported biological activity data for structurally analogous compounds?
- Methodological Answer :
- Meta-analysis : Compare datasets from peer-reviewed studies (e.g., IC₅₀ ranges for kinase inhibition) to identify outliers caused by assay variability (e.g., ATP concentration differences) .
- Standardized protocols : Replicate key experiments under controlled conditions (e.g., fixed incubation times, uniform cell lines) to resolve contradictions .
Q. How can pharmacokinetic properties (e.g., bioavailability) be optimized for in vivo studies?
- Methodological Answer :
- Lipinski’s Rule compliance : Adjust logP values (<5) via prodrug strategies (e.g., esterification of carboxyl groups) to enhance membrane permeability .
- Metabolic stability : Conduct microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., vulnerable methyl groups) and block degradation .
Q. What mechanistic studies are critical to elucidate the compound’s mode of action?
- Methodological Answer :
- Kinetic binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and stoichiometry .
- Gene expression profiling : Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., apoptosis or inflammation markers) .
Data Contradiction Analysis
Q. Why do some studies report divergent cytotoxic effects for structurally similar tetrahydropyrimidine derivatives?
- Methodological Answer : Variations may arise from:
- Cell line specificity : Certain derivatives show selectivity toward cancer cells with overexpressed receptors (e.g., EGFR) .
- Assay interference : Thiol-containing derivatives may react with MTT assay reagents, generating false-positive cytotoxicity signals .
Key Challenges in Translational Research
Q. What barriers exist in transitioning this compound from in vitro to in vivo models?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
